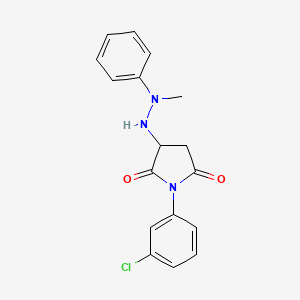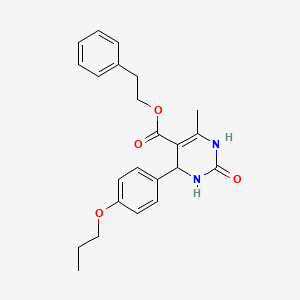
N,N'-di-2-biphenylylisophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-di-2-biphenylylisophthalamide, also known as DBI, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in the 1970s and has since been used in various scientific research applications. DBI is known to have a unique mechanism of action and has been found to have significant biochemical and physiological effects. In
Scientific Research Applications
N,N'-di-2-biphenylylisophthalamide has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is important for the regulation of neuronal excitability. This compound has also been used in pharmacology to study the effects of benzodiazepines, which are drugs that bind to the GABA receptor and have sedative and anxiolytic effects. In medicinal chemistry, this compound has been used as a starting material for the synthesis of other benzamide derivatives with potential therapeutic applications.
Mechanism of Action
N,N'-di-2-biphenylylisophthalamide has a unique mechanism of action that involves the modulation of the GABA receptor. This compound binds to a specific site on the GABA receptor known as the benzodiazepine site, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its modulation of the GABA receptor. This compound has been found to have sedative and anxiolytic effects, similar to benzodiazepines. This compound has also been found to have anticonvulsant and antinociceptive effects, which may be useful in the treatment of epilepsy and pain, respectively. In addition, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-di-2-biphenylylisophthalamide in lab experiments is its specificity for the benzodiazepine site on the GABA receptor, which allows for the selective modulation of GABAergic neurotransmission. Another advantage is its stability and ease of synthesis, which makes it a convenient compound to work with. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of N,N'-di-2-biphenylylisophthalamide in scientific research. One direction is the development of novel benzamide derivatives based on the structure of this compound, with potential therapeutic applications. Another direction is the study of the molecular mechanisms underlying the neuroprotective effects of this compound, which may lead to the development of new treatments for neurodegenerative diseases. Finally, the use of this compound in combination with other compounds may lead to the development of new pharmacological treatments for various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N,N'-di-2-biphenylylisophthalamide involves the reaction of isophthaloyl chloride with 2-aminobiphenyl in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain this compound as a white solid. The purity of this compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Properties
IUPAC Name |
1-N,3-N-bis(2-phenylphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O2/c35-31(33-29-20-9-7-18-27(29)23-12-3-1-4-13-23)25-16-11-17-26(22-25)32(36)34-30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJODYVYRCGVOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4982602.png)


![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982636.png)
![2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4982640.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)

![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)


![2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4982685.png)
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)
